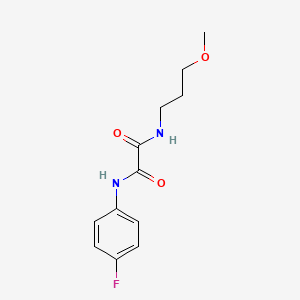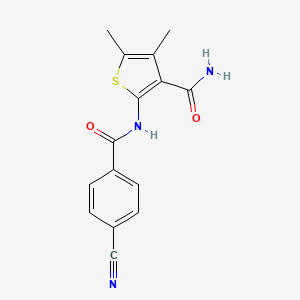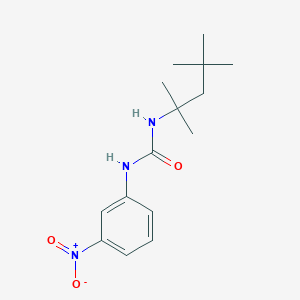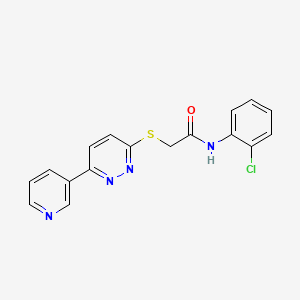![molecular formula C12H21NO2 B2371969 Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate CAS No. 955028-67-8](/img/structure/B2371969.png)
Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
“Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate” is an organic compound with the molecular formula C11H19NO3 . It is a type of organoheterocyclic compound . The compound is white in color and appears as a crystalline powder .
Molecular Structure Analysis
The InChI Key of “Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate” is ULSBMKGFFFMGOI-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)N1CCC2(CO2)CC1 .Physical And Chemical Properties Analysis
“Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate” has a molecular weight of 213.28 . It has a melting point range of 55°C to 60°C . The compound is white to light yellow in color and appears as a powder to crystal .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Pathways : Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate and related compounds can be synthesized through various pathways, providing a convenient entry point to novel compounds with potential applications in chemical space exploration (Meyers et al., 2009).
- Molecular Structure Determination : This compound, as a cyclic amino acid ester, has been characterized using NMR spectroscopy and high-resolution mass spectrometry, with its molecular structure determined via X-ray diffraction analysis (Moriguchi et al., 2014).
Chemical Reactions and Mechanisms
- Photochemical and Thermal Rearrangement : Studies have explored the photochemical and thermal rearrangement of related spirooxaziridines, providing insights into stereoelectronic control theories (Lattes et al., 1982).
- Reaction Pathways : Research has detailed the reactions of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with various chemical agents, highlighting different pathways and outcomes (Moskalenko & Boev, 2012).
Applications in Drug Discovery and Synthesis
- Drug Discovery Scaffolds : The compound has been identified as a useful scaffold in drug discovery, particularly for generating 6-azaspiro[4.3]alkanes with potential biological activity (Chalyk et al., 2017).
- Synthesis of Bioactive Compounds : It serves as a key element in the synthesis of bioactive compounds, such as antiviral agents, demonstrating its utility in medicinal chemistry (López et al., 2020).
Stereochemistry and Enantioselectivity
- Stereochemical Analysis : Studies have also focused on the stereochemical aspects of related compounds, aiding in the understanding of molecular configurations and enantioselective synthesis (Jakubowska et al., 2013).
Advanced Synthetic Methods
- Novel Synthetic Approaches : Research has developed advanced methods for introducing protective groups to amines, using derivatives of the compound, which is significant for peptide synthesis and drug development (Rao et al., 2017).
properties
IUPAC Name |
tert-butyl 6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-6-12(4-5-12)7-9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQCPVUVEHFAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)
![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)

![2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2371898.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)



![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)
![methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate](/img/structure/B2371907.png)
